1,3-dimethyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with propylamine under acidic conditions . Another approach includes the use of hydrazine derivatives and 1,3-diketones, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar in structure but lacks the propyl group.
1,3-Dimethyl-4-ethyl-1H-pyrazol-5-amine: Similar but with an ethyl group instead of a propyl group.
1,3-Dimethyl-4-isopropyl-1H-pyrazol-5-amine: Similar but with an isopropyl group.
Uniqueness
1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,5-dimethyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-7-6(2)10-11(3)8(7)9/h4-5,9H2,1-3H3 |
InChI Key |
RAMRDHQWYLGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C)C)N |
Origin of Product |
United States |
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